molecular formula C5H8BrNO B3142271 N-(2-Bromoallyl)acetamide CAS No. 500882-05-3

N-(2-Bromoallyl)acetamide

Cat. No.: B3142271
CAS No.: 500882-05-3
M. Wt: 178.03 g/mol
InChI Key: QCERCIQBNDFAKK-UHFFFAOYSA-N
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Description

N-(2-Bromoallyl)acetamide: is an organic compound with the molecular formula C5H8BrNO It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Bromination: One common method to synthesize N-(2-Bromoallyl)acetamide involves the bromination of allylacetamide. The reaction typically uses bromine in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

    Industrial Production Methods: Industrially, this compound can be produced by reacting allylamine with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Bromoallyl)acetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form saturated amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of N-(2-azidoallyl)acetamide or N-(2-thiocyanatoallyl)acetamide.

    Addition: Formation of 2,3-dibromo-N-(2-bromoallyl)acetamide.

    Oxidation: Formation of N-(2,3-epoxypropyl)acetamide.

    Reduction: Formation of N-(2-propyl)acetamide.

Scientific Research Applications

Chemistry:

    Building Block: N-(2-Bromoallyl)acetamide is used as a building block in organic synthesis for the preparation of more complex molecules.

    Reagent: It serves as a reagent in the synthesis of heterocyclic compounds.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.

    Material Science: Employed in the synthesis of polymers and advanced materials.

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The bromine atom in N-(2-Bromoallyl)acetamide is susceptible to nucleophilic attack, leading to the formation of various substituted products.

    Addition Reactions: The double bond in the allyl group reacts with electrophiles, resulting in the addition of atoms or groups across the double bond.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by modifying active sites or interacting with enzyme cofactors.

    Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

    N-(2-Bromoethyl)acetamide: Similar in structure but with an ethyl group instead of an allyl group.

    N-(2-Chloroallyl)acetamide: Similar but with a chlorine atom instead of a bromine atom.

    N-(2-Iodoallyl)acetamide: Similar but with an iodine atom instead of a bromine atom.

Uniqueness:

    Reactivity: N-(2-Bromoallyl)acetamide is more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs due to the leaving group ability of bromine.

    Applications: It has unique applications in organic synthesis and medicinal chemistry due to its specific reactivity profile.

Properties

IUPAC Name

N-(2-bromoprop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-4(6)3-7-5(2)8/h1,3H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCERCIQBNDFAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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